N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N'-(2-methyl-4-nitrophenyl)-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-12-11-14(20(23)24)7-8-15(12)19-17(22)16(21)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQKUVLPZKEPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide typically involves the reaction of 2-methyl-4-nitroaniline with phenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 2-methyl-4-nitroaniline in a suitable solvent such as dichloromethane.
- Adding oxalyl chloride dropwise to the solution while maintaining a low temperature.
- Introducing phenethylamine to the reaction mixture and allowing the reaction to proceed at room temperature.
- Purifying the product through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and physical properties.
Scientific Research Applications
N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methyl-4-nitrophenyl)acetamide
- N-Methyl-N-(2-methyl-4-nitrophenyl)acetamide
- 2-Methyl-4-nitroacetanilide
Uniqueness
N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide is unique due to its specific oxalamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.
Biological Activity
N1-(2-methyl-4-nitrophenyl)-N2-phenethyloxalamide, a compound with potential pharmacological applications, has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group, which is known for its significant influence on biological activity. The chemical structure can be represented as follows:
- Molecular Formula : C16H18N4O3
- CAS Number : 941939-98-6
The nitro group (–NO2) is particularly noteworthy as it often enhances the compound's reactivity and biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Redox Reactions : The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that may induce cellular stress and apoptosis in pathogenic microorganisms .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways, particularly those related to cancer proliferation .
- Receptor Modulation : Interactions with neurotransmitter receptors have been suggested, which could impact mood regulation and cognitive functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitro compounds, including this compound. The presence of the nitro group enhances its efficacy against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Moderate activity | |
| Helicobacter pylori | Potential lead compound |
The compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes contributes to its antimicrobial effectiveness.
Anticancer Activity
The potential anticancer properties of this compound have also been investigated. Studies indicate that it may inhibit tumor growth through:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis (formation of new blood vessels) necessary for tumor growth.
A study reported that derivatives of similar nitro compounds exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be further explored in cancer therapy .
Case Studies
Several case studies have been conducted to evaluate the biological effects of nitro compounds similar to this compound:
-
Case Study on Antimicrobial Efficacy :
- Objective: To assess the antimicrobial activity against Pseudomonas aeruginosa.
- Findings: The compound demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Case Study on Cytotoxicity :
- Objective: Evaluate cytotoxic effects on human cancer cell lines.
- Findings: IC50 values ranged from 20 to 40 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
